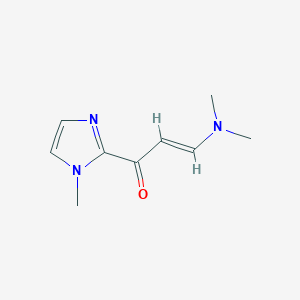
3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one is an organic compound that features both an imidazole ring and a dimethylamino group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Dimethylamino Group: This can be done via nucleophilic substitution reactions where a dimethylamine is introduced to a suitable precursor.
Formation of the Prop-2-en-1-one Moiety: This can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the prop-2-en-1-one moiety.
Reduction: Reduction reactions could target the imidazole ring or the carbonyl group in the prop-2-en-1-one moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the imidazole ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with imidazole rings are often studied for their enzyme inhibitory activities and potential therapeutic effects.
Medicine
Medicinal chemistry research might explore this compound for its potential as a drug candidate, particularly for its interactions with biological targets.
Industry
In industry, such compounds could be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action for 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dimethylamino group might enhance the compound’s ability to cross cell membranes or interact with specific proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-Imidazol-2-yl)ethanone: Similar structure but lacks the dimethylamino group.
3-(Dimethylamino)-1-phenylprop-2-en-1-one: Similar structure but has a phenyl group instead of an imidazole ring.
Uniqueness
3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one is unique due to the combination of the imidazole ring and the dimethylamino group, which might confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
(E)-3-(dimethylamino)-1-(1-methylimidazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H13N3O/c1-11(2)6-4-8(13)9-10-5-7-12(9)3/h4-7H,1-3H3/b6-4+ |
InChI-Schlüssel |
SEIDIAKMIAKYLN-GQCTYLIASA-N |
Isomerische SMILES |
CN1C=CN=C1C(=O)/C=C/N(C)C |
Kanonische SMILES |
CN1C=CN=C1C(=O)C=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



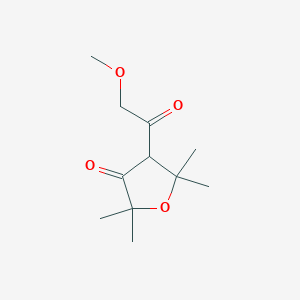

![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
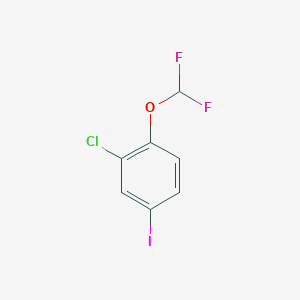
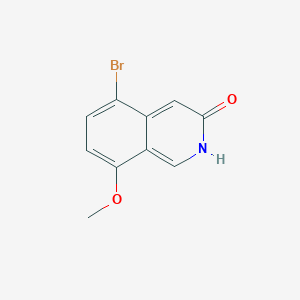
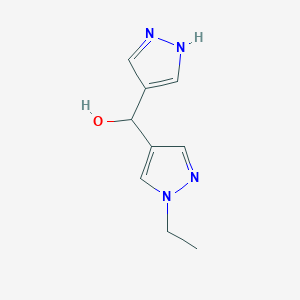

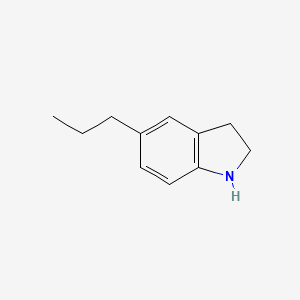
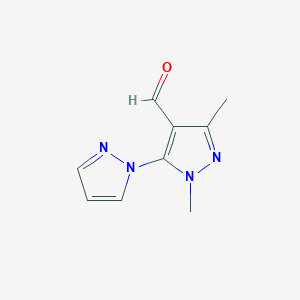
![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)
![3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid](/img/structure/B13070046.png)


